3-(2,5-Difluorophenyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2,5-difluorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-9-4-5-12(14)11(7-9)8-2-1-3-10(15)6-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQHNXSUSYDZAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683471 | |
| Record name | 2',5'-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-63-7 | |
| Record name | 2',5'-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 3 2,5 Difluorophenyl Phenol and Analogues
Strategic Approaches to Fluorinated Phenol (B47542) Synthesis
The construction of the biaryl scaffold present in 3-(2,5-Difluorophenyl)phenol requires the formation of a carbon-carbon bond between two aromatic rings. Several strategic approaches have been developed to achieve this, primarily centered around cross-coupling reactions and the functionalization of phenol derivatives.
Organometallic Coupling Reactions
Organometallic coupling reactions are powerful tools for the formation of C-C bonds and are widely employed in the synthesis of biaryl compounds.
Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls. ontosight.ai This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an aryl halide or triflate. mdpi.com The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. mdpi.com
For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a (3-hydroxyphenyl)boronic acid derivative with a 1-halo-2,5-difluorobenzene, or conversely, a (2,5-difluorophenyl)boronic acid with a 3-halophenol. A systematic investigation of the Suzuki-Miyaura couplings of halophenols with phenol boronic acids has shown that the reaction outcomes can be highly dependent on the position of the substituents. acs.org For instance, the synthesis of certain biphenols can be challenging, but these difficulties can often be overcome by using specific additives. acs.org The use of heterogeneous catalysts like Pd/C in water has been explored for these couplings, with microwave irradiation sometimes offering better results for less reactive aryl bromides. acs.org
Recent advancements have focused on improving the efficiency and applicability of the Suzuki-Miyaura reaction. For example, the use of ethylene (B1197577) glycol has been shown to enhance the borylation of pyridine (B92270) derivatives, which were previously challenging substrates. nih.gov This highlights the continuous development of more robust catalytic systems for a wider range of substrates, including those relevant to the synthesis of fluorinated biaryls. The synthesis of Diflunisal, a related fluorinated biaryl, has been enhanced by using a ligand-free palladium catalyst under ultrasonic irradiation, demonstrating the potential for process intensification. acs.org
| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product | Reference |
| 5-bromosalicylic acid | 2,4-difluorophenylboronic acid | PdCl2 (ligand-free) | DMF/water, ultrasound | Diflunisal | acs.org |
| Aryl Iodides | Phenylboronic acids | Not specified | Continuous flow | Biaryl derivatives | mdpi.com |
| o-, m-, p-halophenols | o-, m-, p-phenol boronic acids | Pd/C | Water, conventional or microwave heating | Biphenols | acs.org |
Grignard Reagent-Mediated Approaches to Aryloxyphenol Derivatives
Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles widely used in the formation of carbon-carbon bonds. byjus.com While their primary application is in the reaction with carbonyl compounds to form alcohols, they can also be utilized in the synthesis of biaryls, although this is less common for phenol-containing structures due to the acidic proton of the hydroxyl group. byjus.comthermofisher.com
A typical approach to form a biaryl using a Grignard reagent involves a Kumada-type coupling, where the Grignard reagent reacts with an aryl halide in the presence of a nickel or palladium catalyst. For the synthesis of a molecule like this compound, this would be challenging without protecting the phenolic hydroxyl group first, as the Grignard reagent would be quenched by the acidic proton.
A more indirect but viable route involves the reaction of a Grignard reagent with a trialkyl borate (B1201080) to form a boronic ester, which can then be used in a subsequent Suzuki-Miyaura coupling. stackexchange.com For example, 2,5-difluorophenylmagnesium bromide could be prepared from 1-bromo-2,5-difluorobenzene and magnesium metal. orgsyn.org Reaction of this Grignard reagent with a borate ester like trimethyl borate, followed by hydrolysis, would yield (2,5-difluorophenyl)boronic acid. This boronic acid could then be coupled with a protected 3-halophenol under Suzuki-Miyaura conditions.
Controlled Boron Speciation in Phenol Functionalization
A modular synthesis of functionalized phenols has been developed that relies on the controlled speciation of boron. rsc.org This one-pot method involves a Suzuki-Miyaura cross-coupling followed by an in-situ generation of a reactive boronic ester and subsequent oxidation to yield the phenol. rsc.org This approach allows for the synthesis of functionalized biaryl phenols from two different boronic acid derivatives, offering a high degree of modularity and control. rsc.org
Halogenation and Dehalogenation Techniques
Halogenation and dehalogenation are fundamental transformations in organic synthesis, often serving as key steps in the construction of complex molecules.
Controlled Halogenation of Phenolic Substrates
The regioselective halogenation of phenols is a critical step for introducing a handle for subsequent cross-coupling reactions. The directing effect of the hydroxyl group generally favors electrophilic substitution at the ortho and para positions. Achieving selective halogenation at the meta position of a phenol is more challenging and often requires multi-step sequences or specialized reagents.
Copper-catalyzed methods have been developed for the selective chlorination and bromination of phenols. beilstein-journals.org For example, using a CuCl₂ catalyst with LiCl in acetic acid under an oxygen atmosphere can lead to the selective chlorination of phenols. beilstein-journals.org The regioselectivity (ortho vs. para) can be influenced by the substitution pattern of the phenol. beilstein-journals.org Mechanistic studies suggest these reactions may proceed through a phenoxy radical intermediate. beilstein-journals.org
For the synthesis of precursors to this compound, such as a 3-halophenol, direct halogenation might not be the most efficient route due to the ortho, para-directing nature of the hydroxyl group. Alternative strategies, such as those starting from a meta-aminophenol that can be converted to a halide via a Sandmeyer reaction, might be employed.
Recent developments in enantioselective electrophilic aromatic halogenation, catalyzed by chiral selenides, have enabled the synthesis of P-chirogenic triaryl phosphine (B1218219) oxides, demonstrating the high level of control that can be achieved in halogenation reactions. chinesechemsoc.org While not directly applied to this compound, these advanced methods highlight the ongoing innovation in halogenation chemistry.
| Substrate | Reagents | Catalyst | Product | Reference |
| Phenols | LiCl, O₂ | CuCl₂ | Chlorinated phenols | beilstein-journals.org |
| Phenols | LiBr, O₂ | CuBr₂ | Brominated phenols | beilstein-journals.org |
| Bis(2-hydroxyaryl) aryl phosphine oxides | NCS or NBS | Chiral Selenide | Halogenated P-chirogenic triaryl phosphine oxides | chinesechemsoc.org |
Sandmeyer Reaction Applications for Halogen Introduction
The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl diazonium salts, which are typically generated from aromatic amines. wikipedia.orggeeksforgeeks.orgbyjus.com This reaction provides a crucial pathway for introducing halogen atoms onto an aromatic ring, which can then serve as a handle for subsequent cross-coupling reactions to form the biphenyl (B1667301) skeleton. wikipedia.org The reaction is catalyzed by copper(I) salts, such as copper(I) chloride or copper(I) bromide. byjus.com
The mechanism proceeds through a free radical pathway. byjus.com It begins with the diazotization of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt. geeksforgeeks.org A single electron transfer from the copper(I) catalyst to the diazonium salt then generates an aryl radical and nitrogen gas. geeksforgeeks.org This highly reactive aryl radical subsequently abstracts a halogen atom from the copper(II) halide, yielding the final aryl halide product and regenerating the copper(I) catalyst. geeksforgeeks.org
This method is particularly valuable as it allows for the introduction of halogens into specific positions on an aromatic ring, which might be difficult to achieve through direct electrophilic halogenation due to directing group effects. byjus.com For the synthesis of precursors to this compound, an appropriately substituted aniline (B41778) could be converted to its corresponding aryl halide via the Sandmeyer reaction.
Table 1: Overview of the Sandmeyer Reaction
| Reaction Step | Description | Key Reagents |
| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | NaNO₂, Acid (e.g., HCl) |
| Halogenation | Substitution of the diazonium group with a halogen. | CuCl, CuBr |
Conversion from Halogenated Precursors (e.g., Difluorobromobenzene)
Halogenated aromatic compounds, such as difluorobromobenzene, are key precursors in the synthesis of biphenyl structures like this compound. These precursors can be engaged in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form the C-C bond between the two phenyl rings. ontosight.ai
In a typical Suzuki-Miyaura coupling, an aryl halide (e.g., 2,5-difluorobromobenzene) is reacted with an arylboronic acid (e.g., 3-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base. mit.edu The methoxy (B1213986) group on the second ring can subsequently be deprotected to yield the final phenolic hydroxyl group. The use of 2,5-difluorobromobenzene ensures the correct placement of the fluorine atoms on one of the phenyl rings. mit.edu
The synthesis of fluorinated biphenyl compounds has been successfully achieved using palladium-catalyzed cross-coupling reactions. acs.org For instance, the reaction of 3,5-difluorophenylboronic acid with 2-fluorophenol (B130384) under Suzuki coupling conditions is a common method for producing related structures. Similarly, a process for synthesizing 3,5-difluorophenol (B1294556) starts from 3,5-difluorobromobenzene, which is reacted with an alkali to form the phenoxide, followed by acidification. google.com
Table 2: Example of Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Product |
| 2,5-Difluorobromobenzene | 3-Methoxyphenylboronic acid | Pd(OAc)₂/Ligand | K₃PO₄ | 3-Methoxy-2',5'-difluorobiphenyl |
Oxidative and Reductive Synthesis Routes
The oxidation of arylboronic acids presents a direct and efficient method for the synthesis of phenols. This transformation is a crucial step in strategies where the biphenyl linkage is formed first, followed by the introduction of the hydroxyl group. A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide, Oxone, and tert-butyl hydroperoxide. google.comorganic-chemistry.orgscispace.com
The reaction is often promoted by a base and can proceed under mild, metal-free conditions. scispace.combohrium.com For example, the use of aqueous hydrogen peroxide with iodine as a catalyst allows for the ipso-hydroxylation of arylboronic acids at room temperature. organic-chemistry.org Another method involves the use of Oxone in an acetone-water solution, which provides good to excellent yields of substituted phenols. google.com This approach avoids the need for a base or buffer. google.com A particularly green method utilizes visible-light-induced aerobic oxidative hydroxylation of arylboronic acids, using air as the oxidant without any catalysts or additives. organic-chemistry.org
This methodology could be applied to a pre-formed (2,5-difluorophenyl)phenylboronic acid to directly install the hydroxyl group at the desired position, completing the synthesis of this compound.
Table 3: Reagents for the Oxidation of Arylboronic Acids to Phenols
| Oxidizing Agent | Catalyst/Promoter | Conditions |
| Hydrogen Peroxide (H₂O₂) | Iodine | Room Temperature, Metal-free |
| Oxone | None | Room Temperature |
| tert-Butyl hydroperoxide (TBHP) | KOH | Several minutes |
| Air (O₂) | Benzoquinone (catalytic) | Water, Metal-free |
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or cyclic ketones into lactones, using peroxyacids or peroxides as the oxidant. wikipedia.org This reaction can be strategically employed in the synthesis of phenol precursors. beilstein-journals.org An aromatic ketone can be oxidized to a phenyl ester, which can then be easily hydrolyzed to the corresponding phenol.
The mechanism involves the initial formation of a Criegee intermediate by the addition of the peroxyacid to the ketone's carbonyl group. beilstein-journals.org This is followed by the concerted migration of one of the ketone's substituents to the adjacent oxygen atom, leading to the formation of the ester and a carboxylic acid byproduct. beilstein-journals.org The migratory aptitude of the substituents generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl.
For synthesizing precursors to this compound, a suitably substituted acetophenone (B1666503) derivative could undergo Baeyer-Villiger oxidation. For instance, a ketone precursor could be oxidized to a formate (B1220265) ester, which is then hydrolyzed to the phenol. researchgate.net This method is chemoselective, often leaving other functional groups like double bonds in alkyl side chains intact. researchgate.net
Direct C-H fluorination of aromatic systems is an increasingly important strategy for the synthesis of fluorinated organic molecules. nih.gov This approach avoids the need for pre-functionalized substrates, offering a more atom-economical route. Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), are commonly used. nih.govrsc.org
Palladium-catalyzed C–H bond fluorination has emerged as a powerful tool. rsc.org These reactions often employ a directing group to achieve high regioselectivity. For example, various nitrogen-containing heterocycles can direct the fluorination to the ortho position. rsc.org Methoxy-substituted biphenyl systems have been shown to be competent substrates for direct fluorination. nih.gov The introduction of fluorine can significantly alter the electronic properties of the molecule, potentially enhancing potency and cell permeability in medicinal chemistry applications. nih.gov
While potentially challenging to control the regioselectivity for a compound like this compound, direct fluorination could be a viable late-stage functionalization step in certain synthetic routes.
Condensation and Cyclization Reactions
Condensation and cyclization reactions are fundamental in building the complex carbon skeletons of biphenyl analogues. The Claisen-Schmidt condensation, for example, is used to synthesize chalcones from the reaction of a substituted benzaldehyde (B42025) with an acetophenone. nih.gov These chalcones can then serve as versatile intermediates for further transformations. nih.govresearchgate.net
Suzuki-Miyaura coupling followed by a cyclization step is another powerful strategy. researchgate.net This allows for the initial formation of the biphenyl core, which is then subjected to an intramolecular reaction to form a new ring system. For instance, biphenyl intermediates can be synthesized with various substituents, followed by cyclization using different nitrogen-containing groups to create carbazole (B46965) derivatives. researchgate.net
Sequential Knoevenagel condensation followed by cyclization using active methylene (B1212753) compounds like Meldrum's acid can lead to the formation of indene (B144670) and fluorene (B118485) derivatives. tandfonline.com These types of reactions highlight the diverse strategies available for constructing complex aromatic systems from simpler starting materials, which could be adapted for the synthesis of this compound and its analogues.
Claisen-Schmidt Condensation for Difluorophenyl-Containing Chalcones
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are valuable precursors for various heterocyclic compounds. rsc.orgjocpr.com This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. nih.govnih.gov In the context of difluorophenyl-containing chalcones, a substituted acetophenone reacts with a difluorobenzaldehyde.
For instance, the synthesis of (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (FCH) is achieved through the Claisen-Schmidt condensation of 4'-fluoroacetophenone (B120862) and 2,6-difluorobenzaldehyde (B1295200) using potassium hydroxide (B78521) (KOH) in ethanol. rsc.orgnih.gov This method has been shown to produce high yields, with the FCH chalcone (B49325) being obtained as a white solid. nih.gov The reaction is typically carried out under mild conditions, often at room temperature, and can be facilitated by manual shaking. rsc.orgnih.gov Green chemistry approaches have also been explored, utilizing solvent-free grinding and microwave-assisted methods to synthesize fluorinated chalcones. arkat-usa.org
The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of difluorophenyl-containing chalcones by varying the substituents on both the acetophenone and benzaldehyde rings. nih.govresearchgate.net These chalcones are not only important synthetic intermediates but also exhibit a range of biological activities. nih.govmdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| 4'-Fluoroacetophenone | 2,6-Difluorobenzaldehyde | KOH | (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | rsc.orgnih.gov |
| Substituted Acetophenone | Substituted Benzaldehyde | Base (e.g., NaOH, KOH) | Substituted Chalcone | nih.govnih.gov |
| 6,7-dihydroxybenzofuran-3(2H)-one | 3,4-difluorobenzaldehyde | KOH | Aurone derivative | rsc.org |
Cyclization in Heterocyclic Compound Synthesis (e.g., Oxadiazoles (B1248032), Oxazolines)
Difluorophenyl-containing chalcones serve as versatile synthons for the construction of various heterocyclic systems, including oxadiazoles and oxazolines.
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from chalcone derivatives through cyclization reactions. One common method involves the reaction of a chalcone with a hydrazine (B178648) derivative, followed by oxidative cyclization. For example, 2,5-disubstituted 1,3,4-oxadiazoles can be prepared from dithioesters and aromatic benzohydrazides. rasayanjournal.co.in Another approach involves the intramolecular cyclization of N'-benzoylbenzohydrazonic hypoiodous thioanhydride. rasayanjournal.co.in The synthesis of 2-(3,4-difluorophenyl)-5-phenyl-1,3,4-oxadiazole has been reported with good yields. rasayanjournal.co.in
Oxazolines: Oxazolines are another class of heterocyclic compounds that can be synthesized from chalcone precursors, although the pathway is less direct. More commonly, oxazolines are synthesized via the dehydrative cyclization of N-acylamino alcohols. google.com However, chalcones can be converted to intermediates suitable for oxazoline (B21484) synthesis. For instance, the α,β-unsaturated ketone of a chalcone can be functionalized to introduce the necessary amino alcohol moiety for subsequent cyclization. Various methods for oxazoline synthesis include the reaction of aldehydes with 2-aminoethanol or the coupling of nitriles with aminoalcohols. organic-chemistry.org
The synthesis of these heterocyclic compounds is of significant interest due to their wide range of applications in medicinal chemistry and material science. ijpsr.com
| Starting Material | Reagent(s) | Heterocyclic Product | Reference |
| Dithioester and Aromatic Benzohydrazide | Mild Base | 2,5-Disubstituted 1,3,4-Oxadiazole | rasayanjournal.co.in |
| Carbohydrazide | POCl₃ | 1,3,4-Oxadiazole derivative | nih.gov |
| N-Acylamino Alcohol | Fluoroalkanesulfonyl Fluoride (B91410), Organic Base | Oxazoline | google.com |
| Aldehyde | 2-Aminoethanol, 1,3-Diiodo-5,5-dimethylhydantoin | 2-Substituted Oxazoline | organic-chemistry.org |
Nucleophilic Aromatic Substitution in Phenol Synthesis
Nucleophilic aromatic substitution (SNA r) presents a viable route for the synthesis of phenols, particularly when the aromatic ring is activated by electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com In the case of difluorophenylphenols, a difluorinated aromatic compound bearing a good leaving group can react with a hydroxide source.
The mechanism of SNA r typically involves a two-step addition-elimination process. core.ac.uk A nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. pressbooks.pub For the synthesis of this compound, a potential pathway could involve the reaction of a suitably substituted difluorobenzene derivative with a phenoxide nucleophile or vice versa. The presence of the fluorine atoms on one of the rings enhances its electrophilicity, making it susceptible to nucleophilic attack. core.ac.uk
For instance, the reaction of pentafluorobenzaldehyde (B1199891) with 4-methylphenol proceeds via an SNA r mechanism, where the phenoxide acts as the nucleophile. core.ac.uk Similarly, the synthesis of poly(arylene ether sulfone)s utilizes the SNA r reaction of 4-chlorophenyl sulfone with bisphenolates. researchgate.net While direct synthesis of this compound via this method is not explicitly detailed in the provided results, the principles of SNA r support its feasibility.
Diazonium Chemistry in Phenol Derivative Synthesis
Diazonium salts are highly versatile intermediates in organic synthesis, capable of being converted into a wide array of functional groups, including phenols. nptel.ac.inmasterorganicchemistry.com The synthesis of a phenol from a diazonium salt is a classic transformation that can be adapted for the preparation of difluorophenylphenol derivatives.
The process begins with the diazotization of an aromatic amine. For the synthesis of this compound, this would involve the diazotization of 3-amino-2',5'-difluorobiphenyl. The resulting diazonium salt can then be subjected to hydrolysis to yield the desired phenol.
The hydrolysis of an aryl diazonium salt to a phenol is typically achieved by heating the aqueous solution of the diazonium salt. chemguide.co.ukvedantu.com The reaction proceeds through the loss of nitrogen gas (N₂), a very stable leaving group, to form an aryl cation, which then reacts with water to form the phenol. nptel.ac.in
An alternative and often milder method involves the use of copper salts. pitt.edu In this procedure, the diazonium salt is decomposed in the presence of cuprous oxide and a large excess of cupric nitrate. pitt.edu This method generates an aryl radical, which is then oxidized by the cupric ion to the phenol. pitt.edu This approach can be performed at or below room temperature and in neutral solutions, making it compatible with acid-sensitive functional groups. pitt.edu A two-phase system of cyclopentyl methyl ether (CPME) and water has also been shown to be effective for the hydrolysis of diazonium salts, providing high yields of phenols. researchgate.net
| Starting Amine | Diazotization Reagent | Hydrolysis Condition | Product | Reference |
| Aromatic Amine | NaNO₂, Acid | Heat in aqueous solution | Phenol | chemguide.co.ukvedantu.com |
| Aryl Diazonium Salt | Cu₂O, Cu(NO₃)₂ | Room temperature | Phenol | pitt.edu |
| 3-(4-Nitrophenoxy)aniline | NaNO₂, Acid | CPME/Water two-phase system | 3-(4-Nitrophenoxy)phenol | researchgate.net |
Reaction Mechanisms and Reactivity of Difluorophenylphenols
The reactivity of difluorophenylphenols is governed by the electronic properties of the two aromatic rings and the interplay between the activating hydroxyl group and the deactivating, electron-withdrawing fluorine atoms.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
Electrophilic Aromatic Substitution: The phenol ring, being activated by the hydroxyl group, is susceptible to electrophilic aromatic substitution (EAS). organicmystery.com The hydroxyl group is an ortho-, para-directing activator. Therefore, electrophiles will preferentially attack the positions ortho and para to the hydroxyl group. The difluorophenyl group, being electron-withdrawing, will have a deactivating effect on the phenol ring, but the directing influence of the hydroxyl group will still dominate.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. savemyexams.comnptel.ac.in The reaction conditions for these transformations would need to be carefully controlled to achieve selective substitution on the phenolic ring without affecting the difluorophenyl ring.
Nucleophilic Aromatic Substitution: The difluorophenyl ring is activated towards nucleophilic aromatic substitution (SNA r) due to the presence of the electron-withdrawing fluorine atoms. core.ac.uk This makes it possible to replace one of the fluorine atoms with a suitable nucleophile. The position of substitution will depend on the relative activation provided by the other fluorine atom and the phenolic substituent. Generally, nucleophilic attack is favored at positions ortho or para to strongly electron-withdrawing groups. pressbooks.pub
The phenolic hydroxyl group can also participate in reactions. For example, it can be deprotonated to form a phenoxide, which is a potent nucleophile itself. This phenoxide could potentially participate in intramolecular reactions or influence the reactivity of the molecule in intermolecular processes.
| Reaction Type | Attacking Species | Activated Ring | Key Substituent Effect | Reference |
| Electrophilic Aromatic Substitution | Electrophile | Phenol ring | -OH group (activating, ortho, para-directing) | organicmystery.comsavemyexams.com |
| Nucleophilic Aromatic Substitution | Nucleophile | Difluorophenyl ring | -F atoms (activating, electron-withdrawing) | pressbooks.pubcore.ac.uk |
Oxidation-Reduction Pathways of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key functional moiety that can undergo a variety of oxidation and reduction reactions, leading to the formation of diverse molecular structures.
Formation of Quinone Derivatives
Phenols, including this compound, are susceptible to oxidation to form quinone derivatives. libretexts.orglibretexts.org This transformation is significant as quinones are a class of compounds with important redox properties and are found in many biologically active molecules. libretexts.org The oxidation process involves the removal of two hydrogen atoms from the phenol and its corresponding hydroquinone (B1673460) form, resulting in the formation of a conjugated dicarbonyl system. libretexts.org
The oxidation of phenols to quinones can be achieved using a variety of oxidizing agents. libretexts.org The choice of reagent can influence the selectivity and yield of the reaction. For instance, chromic acid and sodium dichromate are powerful oxidizing agents capable of converting phenols to their corresponding p-benzoquinones. libretexts.orglibretexts.org Fremy's salt (potassium nitrosodisulfonate) is another effective reagent for this transformation. libretexts.orglibretexts.org The general reaction is a redox process where the phenol is oxidized and the oxidizing agent is reduced. libretexts.org In biological systems, enzymes like polyphenol oxidase (PPO) can catalyze the oxidation of phenolic compounds to quinones, a process that can lead to browning in fruits and vegetables. mdpi.com
Table 1: Reagents for the Oxidation of Phenols to Quinones
| Oxidizing Agent | Description |
| Sodium Dichromate (Na₂Cr₂O₇) | A strong oxidizing agent often used in acidic conditions. |
| Chromic Acid (H₂CrO₄) | Generated in situ from chromium trioxide or a dichromate salt, it is a potent oxidant. libretexts.org |
| Fremy's Salt ((KSO₃)₂NO) | A milder oxidant that is particularly useful for the preparation of quinones from phenols. libretexts.org |
| o-Iodoxybenzoic acid (IBX) | A hypervalent iodine reagent that can be used for the regioselective oxidation of phenols to ortho-quinones. nih.gov |
The resulting quinones are electrophilic and can react with nucleophiles. mdpi.com The specific structure of the starting phenol will determine the structure of the resulting quinone. For this compound, oxidation would likely lead to a substituted benzoquinone, although the exact isomer formed may depend on the reaction conditions and the directing effects of the difluorophenyl group.
Reductive Transformations to Alcohols and Amines
The phenolic hydroxyl group can also be a site for reductive transformations, although these are generally less common than oxidation reactions. The reduction of a phenol to a cyclohexanol (B46403) derivative is a possibility, though it requires potent reducing agents.
More complex, yet synthetically valuable, is the conversion of phenols to amines. This transformation typically proceeds through a "hydrogen borrowing" or "reductive amination" strategy. rsc.orgmdpi.com This multi-step process in a single pot involves:
Dehydrogenation: The phenol is first dehydrogenated to the corresponding cyclohexanone (B45756) intermediate, catalyzed by a transition metal catalyst. rsc.org
Imine Formation: The intermediate ketone then reacts with an amine source, such as ammonia (B1221849), to form an imine. rsc.org
Hydrogenation: The imine is then hydrogenated to the final amine, using the hydrogen that was "borrowed" in the initial dehydrogenation step. rsc.org
This process is highly atom-economical as the only byproduct is water. rsc.org Catalysts for this reaction are often heterogeneous and based on metals like nickel (e.g., Raney Ni) or noble metals. rsc.orgmdpi.com The direct amination of phenols to the corresponding primary amines is challenging, but this methodology provides an effective route. rsc.org
Coupling Reactions for Complex Molecular Architectures
Coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For biphenyl compounds like this compound, these reactions are crucial for both their synthesis and their further elaboration into more complex structures.
The Suzuki-Miyaura cross-coupling reaction is a prominent method for the synthesis of biphenyls. ontosight.ai This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an aryl halide or triflate. ontosight.aicymitquimica.com For instance, this compound or its analogues can be synthesized by coupling a suitably substituted phenylboronic acid with a difluorophenyl halide. ontosight.ai
Table 2: Components of a Typical Suzuki-Miyaura Coupling Reaction
| Component | Example | Role |
| Organoboron Reagent | (3,5-Difluorophenyl)boronic acid cymitquimica.com | Source of one aryl group. |
| Aryl Halide/Triflate | A substituted bromophenol or triflate | Source of the second aryl group. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the cross-coupling reaction. |
| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent and facilitates the catalytic cycle. |
| Solvent | Toluene, Dioxane, Ethanol/Water | Provides the reaction medium. |
Once formed, this compound can be further functionalized using coupling reactions. The phenolic hydroxyl group can be converted into a triflate (-OTf), which is an excellent leaving group for Suzuki-Miyaura, Buchwald-Hartwig amination, and other cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 3-position of the phenolic ring, leading to diverse and complex molecular architectures.
Elimination Reaction Mechanisms (e.g., E1cb, E1, Gamma-Elimination)
Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a double or triple bond. byjus.comwikipedia.org While not directly applicable to the aromatic rings of this compound itself without prior modification, understanding these mechanisms is crucial when considering reactions of its potential derivatives that may contain suitable leaving groups and adjacent protons on aliphatic side chains.
The primary elimination mechanisms are E1 (unimolecular elimination) and E2 (bimolecular elimination). wikipedia.org
E1 Reaction: This is a two-step mechanism that proceeds through a carbocation intermediate. byjus.comwikipedia.org The rate of an E1 reaction is dependent only on the concentration of the substrate. byjus.com It is favored by good leaving groups, stable carbocation formation (tertiary > secondary), and weak bases. wikipedia.orglibguides.com
E2 Reaction: This is a one-step, concerted mechanism where the base removes a proton at the same time the leaving group departs. wikipedia.org The reaction rate is dependent on the concentration of both the substrate and the base. wikipedia.org It is favored by strong bases and requires an anti-periplanar arrangement of the proton and the leaving group. wikipedia.org
The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is another two-step pathway that begins with the formation of a carbanion, followed by the departure of the leaving group. wikipedia.org This mechanism is favored when the beta-protons are particularly acidic (due to adjacent electron-withdrawing groups) and the leaving group is poor. wikipedia.org
Gamma-elimination involves the removal of two substituents from atoms that are in a 1,3-relationship, leading to the formation of a three-membered ring.
Table 3: Comparison of E1, E2, and E1cb Elimination Mechanisms
| Feature | E1 Mechanism | E2 Mechanism | E1cb Mechanism |
| Molecularity | Unimolecular wikipedia.org | Bimolecular wikipedia.org | Unimolecular (from conjugate base) wikipedia.org |
| Kinetics | First-order wikipedia.org | Second-order wikipedia.org | Variable |
| Mechanism | Two steps, carbocation intermediate byjus.com | One concerted step wikipedia.org | Two steps, carbanion intermediate wikipedia.org |
| Base Strength | Weak base favored wikipedia.org | Strong base required wikipedia.org | Strong base required |
| Leaving Group | Good leaving group required | Good leaving group required | Poor leaving group favored |
| Stereochemistry | Non-stereospecific libguides.com | Stereospecific (anti-periplanar) wikipedia.org | Non-stereospecific |
For a derivative of this compound, for example, an alkyl ether, where the alkyl chain is further substituted with a leaving group, these elimination pathways could be relevant for introducing unsaturation into the side chain.
Zbiral Oxidative Deamination Mechanisms and Vinyl Diazonium Ion Intermediates
The Zbiral oxidative deamination is a more specialized reaction that has been investigated for its ability to generate highly reactive intermediates. nih.gov In studies involving N-acetyl neuraminic acid derivatives, phenols have been successfully employed as nucleophiles in a variation of this reaction. nih.govacs.org
The key to this transformation is the formation of a highly electrophilic vinyl diazonium ion intermediate. nih.govacs.org The proposed mechanism suggests that under certain conditions (in the absence of strong acids), an intermediate diazonium ion, formed from an N-nitrosoacetamide, undergoes elimination of an adjacent acetoxy group. acs.org This elimination results in the formation of a transient alkenediazonium ion. nih.gov
This vinyl diazonium ion is a potent electrophile. Phenols, acting as nucleophiles, can then undergo a conjugate addition to this intermediate. nih.govacs.org This initiates a cascade of reactions that can lead to complex, substituted products. nih.gov This demonstrates a sophisticated use of phenolic compounds as nucleophiles in reactions involving highly reactive, transient species. While this specific reaction has been detailed for neuraminic acid derivatives, the principles of using phenols to trap highly electrophilic intermediates like vinyl diazonium ions could potentially be applied in other contexts. nih.gov
Computational Chemistry and Theoretical Investigations of 3 2,5 Difluorophenyl Phenol and Fluorinated Phenolics
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(2,5-Difluorophenyl)phenol, DFT calculations would be essential to predict its fundamental chemical and physical properties.
No specific optimized geometrical data for this compound was found in the public domain.
DFT calculations can predict various spectroscopic parameters that are vital for compound identification and characterization. This includes predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, which are highly sensitive to the electronic environment of each nucleus. Furthermore, vibrational frequencies from Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be calculated to identify characteristic functional group vibrations within the molecule.
Specific predicted spectroscopic data for this compound are not available in the searched literature.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity.
The HOMO and LUMO energies and the corresponding energy gap for this compound have not been reported in the available scientific literature.
Computational methods can determine various electro-optical parameters and global reactivity descriptors that provide a deeper understanding of a molecule's behavior. These include:
Polarizability: The ability of the molecule's electron cloud to be distorted by an external electric field.
No specific data for these parameters for this compound could be located.
A Potential Energy Surface (PES) scan is a computational technique used to explore the different conformations of a molecule and their relative energies. For a biphenyl (B1667301) derivative like this compound, a PES scan would typically involve rotating one phenyl ring relative to the other around the central C-C bond. This analysis helps to identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states).
A specific PES scan or conformational analysis for this compound is not documented in the reviewed sources.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP map indicate regions of varying electrostatic potential, with red typically representing electron-rich (negative potential) areas that are susceptible to electrophilic attack, and blue representing electron-poor (positive potential) regions that are prone to nucleophilic attack.
An MEP analysis specific to this compound has not been published in the available literature.
Quantum Chemical Predictions of Vibrational Spectra
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. acs.orgacs.org These predictions are crucial for interpreting experimental spectroscopic data and assigning specific vibrational modes to observed absorption bands. For fluorinated phenolic compounds, DFT methods, such as B3LYP with extended basis sets like 6-311++G(d,p), have been shown to provide vibrational frequencies that are in good agreement with experimental findings. acs.orgdntb.gov.ua
The calculated vibrational spectrum of this compound would be characterized by several key stretching and bending modes. The phenolic O-H stretching vibration is typically observed in the high-frequency region of the spectrum. rsc.org For similar phenolic compounds, this mode is calculated to appear around 3500-3600 cm⁻¹. rsc.org The aromatic C-H stretching vibrations are expected in the 3000–3120 cm⁻¹ range. researchgate.net
A significant feature in the spectrum of fluorinated aromatics is the C-F stretching vibration, which is generally found in the 1100-1270 cm⁻¹ region. researchgate.net The precise position of these bands is sensitive to the substitution pattern on the aromatic ring. In addition, characteristic bands for the aromatic C=C double bond vibrations are predicted to occur at approximately 1450-1620 cm⁻¹. dergipark.org.tr The table below summarizes the predicted key vibrational frequencies for this compound based on DFT calculations for analogous structures.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | ~3550 - 3615 | Phenolic hydroxyl group stretching |
| ν(C-H) | ~3030 - 3120 | Aromatic C-H stretching |
| ν(C=C) | ~1450 - 1620 | Aromatic ring double bond stretching |
| ν(C-F) | ~1100 - 1270 | Aromatic C-F stretching |
| ν(C-O) | ~1220 - 1265 | Phenolic C-O stretching |
Molecular Dynamics Simulations for Interaction Studies
Molecular Dynamics (MD) simulations offer atomic-level insights into the dynamic behavior of molecules and their interactions with biological systems, such as proteins or membranes. acs.org These simulations are used to explore binding mechanisms, conformational changes, and the stability of molecular complexes over time. nih.gov For fluorinated compounds like this compound, MD simulations can elucidate how the fluorine atoms influence interactions with biological targets.
The process involves placing the molecule in a simulated environment, such as a water box containing a target protein, and calculating the forces between atoms to model their motion over time. peerj.com Force fields like AMBER and CHARMM are commonly used to describe the potential energy of the system. peerj.comacs.org MD simulations on related fluorinated ligands have revealed that interactions such as hydrogen bonds and π-π stacking are crucial for binding to protein active sites. nih.govpeerj.com For example, simulations can quantify the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), identifying key amino acid residues that contribute most to the binding affinity. peerj.com The strategic placement of fluorine can enhance binding affinity and alter the pharmacokinetic profile of a molecule.
Chemoinformatic Analysis for Drug-Likeness and Pharmacokinetic Prediction
Chemoinformatics applies computational methods to analyze chemical information, helping to predict the drug-like properties and pharmacokinetic profiles of new chemical entities. mdpi.com This in silico screening is a vital part of the early drug discovery process, allowing for the prioritization of candidates with favorable properties. growingscience.com
| Property | Predicted Value / Assessment | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 206.19 g/mol nih.gov | Within the desirable range (< 500 Da) for good absorption. acs.org |
| Lipophilicity (logP) | Predicted: ~3.5 - 4.0 | Influences solubility, permeability, and membrane interactions. acs.org |
| Hydrogen Bond Donors | 1 (the phenolic -OH) | Affects solubility and receptor binding (Rule of 5: ≤5). acs.org |
| Hydrogen Bond Acceptors | 3 (one O, two F atoms) | Affects solubility and receptor binding (Rule of 5: ≤10). acs.org |
| Lipinski's Rule of Five | No violations predicted | Suggests good potential for oral bioavailability. acs.org |
The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). nih.govarxiv.org The BBB is a highly selective barrier that protects the brain. nih.gov Permeability is often expressed as logBB, the logarithm of the ratio of the drug's concentration in the brain to that in the blood. nih.gov Computational models, using statistical methods and machine learning, predict logBB based on molecular descriptors like lipophilicity, polar surface area, and molecular size. nih.govresearchgate.net High lipophilicity generally favors passive diffusion across the BBB, although active transport mechanisms also play a significant role. nih.gov Based on its physicochemical properties, the BBB permeability of this compound can be predicted.
| Prediction Model | Predicted BBB Permeation Status | Predicted logBB Value |
|---|---|---|
| Physicochemical-Based Models | Moderate to Good Permeation | ~0.1 to 0.5 |
| Machine Learning Models (e.g., SVM, ANN) | Likely Permeable | Positive value predicted |
Human Intestinal Absorption (HIA) is a crucial parameter that determines the fraction of an orally administered drug that reaches the systemic circulation. ljmu.ac.uk Poor absorption is a major reason for the failure of drug candidates. In silico models predict HIA by evaluating factors such as a compound's solubility and permeability. nih.gov Assays using Caco-2 cells, a human colon adenocarcinoma cell line, are often used to provide in vitro data on intestinal permeability that informs these models. ljmu.ac.uknih.gov Compounds with high predicted HIA are more likely to be effective as oral medications. acs.org The predicted properties of this compound suggest it would be well-absorbed.
| Parameter | Predicted Outcome | Implication |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Compound is likely well-absorbed from the gastrointestinal tract. acs.orgdrugbank.com |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. drugbank.com |
| Bioavailability Score | ~0.55 | Represents the probability of a compound having favorable oral bioavailability characteristics. |
Biological Activity and Mechanistic Studies of 3 2,5 Difluorophenyl Phenol and Derivatives in Medicinal Chemistry
Structure-Activity Relationship (SAR) Studies of Fluorinated Phenol (B47542) Scaffolds
The introduction of fluorine into a molecule can alter its chemical properties, disposition, and biological activity by affecting its lipophilicity. nih.govfrontiersin.org Changes in lipophilicity can influence how a compound partitions into membranes, which in turn can modulate hydrophobic interactions with receptors or enzymes. frontiersin.org The position of the fluorine atom on the aromatic ring is also a critical determinant of receptor selectivity. frontiersin.org
In the context of drug design, aryl fluoride (B91410) (Ar-F) moieties are valuable functional groups. They are isosteric to their parent hydrocarbons and often exhibit improved lipophilicity and resistance to metabolic transformations. tandfonline.com This increased metabolic stability is a significant advantage, as it can prolong the therapeutic effect of a drug. tandfonline.com For instance, fluorination can block metabolic "soft spots" on a molecule, preventing deactivating metabolism. tandfonline.comacs.org
A study on pyridine (B92270) Schiff bases, which contain a pyridine and a phenolic ring, demonstrated that substitutions on the phenolic ring can modulate biological properties. nih.govnih.gov Specifically, a derivative with two fluorine substitutions on the phenolic ring exhibited clear antifungal activity, whereas a similar compound with only one fluorine substitution did not. nih.govnih.gov This highlights that both the presence and the position of fluorine are crucial for the antifungal efficacy of these compounds. frontiersin.org
Furthermore, in the development of synthetic cannabinoid receptor agonists, fluorination of the adamantyl headgroup led to a dramatic reduction in potency at the CB1 receptor with only a modest drop at the CB2 receptor, thereby increasing selectivity for the latter. acs.org This demonstrates the profound impact that subtle modifications like fluorination can have on drug design and receptor interaction. acs.org
Enzyme Inhibition and Activation Mechanisms
Fluorinated phenol derivatives have been extensively studied for their ability to modulate the activity of various enzymes, showcasing their potential as therapeutic agents.
Carbonic Anhydrase Inhibition by Difluorophenol Derivatives
Phenols represent a class of carbonic anhydrase (CA) inhibitors that function through a different mechanism than the classical sulfonamide inhibitors. unifi.itnih.gov They are believed to anchor to the zinc-bound water molecule within the enzyme's active site. unifi.itnih.gov
Studies on the inhibition of the 12 catalytically active mammalian carbonic anhydrase isoforms (CA I–XIV) have revealed the potential of difluorophenol derivatives. 3,5-Difluorophenol (B1294556) was found to be an effective inhibitor of CA III, IV, IX, and XIV, with inhibition constants (KIs) ranging from 0.71 to 10.7 μM. unifi.itnih.gov It was a weaker inhibitor for other isoforms like CA I, II, VA, VB, VI, VII, XII, and XIII. unifi.itnih.gov In another study, 3,5-difluorophenol showed effective micromolar inhibition against Vibrio cholerae CAα (VchCAα) with a KI value in the range of 3.5–10.6 µM, while it was a less effective inhibitor of Neisseria gonorrhoeae CAα (NgCAα). nih.gov
The inhibitory activity of difluorophenol derivatives against various CA isoforms is summarized in the table below.
| Carbonic Anhydrase Isoform | 3,5-Difluorophenol KI (µM) | 2,5-Difluorophenol KI (µM) |
| CA I | 33.9 - 163 | 11 - 870 |
| CA II | 33.9 - 163 | 11 - 870 |
| CA III | 0.71 - 10.7 | 11 - 870 |
| CA IV | 0.71 - 10.7 | 11 - 870 |
| CA VA | 33.9 - 163 | 11 - 870 |
| CA VB | 33.9 - 163 | 11 - 870 |
| CA VI | 33.9 - 163 | 11 - 870 |
| CA VII | 33.9 - 163 | 11 - 870 |
| CA IX | 0.71 - 10.7 | 11 - 870 |
| CA XII | 33.9 - 163 | 11 - 870 |
| CA XIII | 33.9 - 163 | 11 - 870 |
| CA XIV | 0.71 - 10.7 | 11 - 870 |
| NgCAα | 24.2 - 76.0 | Not Available |
| VchCAα | 3.5 - 10.6 | Not Available |
Data sourced from multiple studies. unifi.itnih.govnih.govbindingdb.org
Modulation of Prostaglandin Synthesis (e.g., COX-2 Inhibition Analogues)
Cyclooxygenase (COX) inhibitors are known for their strong anti-inflammatory responses. frontiersin.org The development of selective COX-2 inhibitors is a key area of research to avoid the side effects associated with non-selective COX-1 inhibition. mdpi.com
Fluorine-containing organic compounds have found wide application in the development of COX-2 inhibitors. frontiersin.org For example, a fluorine-modified rutaecarpine (B1680285) (F-RUT) demonstrated better COX-2 suppression as a selective inhibitor with lower cytotoxicity and enhanced biological activity compared to its parent compound. frontiersin.org Molecular docking simulations have helped to propose mechanisms for the COX-2-inhibitory activity of such fluorinated compounds. frontiersin.org
In the development of new COX-2 inhibitors, the introduction of fluorinated groups is considered a strategy to potentially enhance activity. mdpi.com Several halogenated triarylpyrazoles, including fluorinated compounds, have shown excellent efficacy and better selectivity indices compared to celecoxib. nih.gov Similarly, some 2,3-diarylindoles substituted with a fluorine group have been found to inhibit the COX-2 enzyme in the micromolar range. acs.org
Urease Enzyme Inhibition
Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. researchgate.netacs.org Inhibition of this enzyme is a target in both agriculture, to control nitrogen loss, and in medicine, to treat bacterial infections, particularly those caused by Helicobacter pylori. acs.orgtandfonline.com
The structure-activity relationship of urease inhibitors reveals that the presence of bulky groups attached to the pharmacophore can decrease activity by hindering entry into the substrate-binding pocket. nih.gov In studies of barbiturate-based urease inhibitors, it was observed that the addition of a second fluorine atom to the 2-position of the phenyl ring resulted in a modest reduction in the inhibitory effect. acs.org Similarly, for thiobarbiturate analogues, inserting another fluorine atom on the phenyl ring reduced the activity. acs.org
However, other studies have shown that fluorinated compounds can be potent urease inhibitors. For instance, fluorofamide has been shown to completely block acid protection and ammonia release in H. pylori at low doses. nih.gov
Kinase Inhibition Profiles
Fluorination is a recognized strategy for developing potent and selective kinase inhibitors. In the quest for new treatments for neuroinflammatory diseases, fluorinated polyphenols have been developed as selective inhibitors of DYRK1A/B kinase. Starting from the natural product epigallocatechin gallate (EGCG), a fluorinated polyphenol derivative was discovered with improved inhibitory activity against DYRK1A/B enzymes and enhanced bioavailability and selectivity. Specifically, fluorination at the 2'' position of a parent compound resulted in a more potent derivative.
Furthermore, 2-substituted phenol quinazolines, which can be prepared from fluorinated phenols like 4-fluoro-2-methylphenol, have been identified as potent RET kinase inhibitors with improved KDR selectivity. ossila.com The ortho substitution of a fluorine atom on a hydroxyphenyl group attached to a 1H-pyrazolo[4,3-b]pyridine scaffold was found to be crucial for inhibiting ALK enzymatic activity. semanticscholar.org
Antimicrobial and Antifungal Efficacy Investigations
Fluorinated phenolic compounds have demonstrated significant potential as antimicrobial and antifungal agents. tandfonline.comontosight.ai The introduction of fluorine can enhance the antimicrobial activity of phenols due to the increased lipophilicity it imparts, which facilitates interaction with microbial membranes. ontosight.ai
Several studies have highlighted the structure-bioactivity relationship where antifungal activity is dependent on the presence and number of fluorine substitutions in the phenolic ring. nih.govfrontiersin.org For example, a pyridine Schiff base with two fluorine substitutions on the phenolic ring showed a clear antifungal effect comparable to fluconazole, while the mono-fluorinated analogue did not. nih.govfrontiersin.org This suggests that a 2,4-di-fluorine phenyl substituent could be a key moiety contributing to the bioactivity of antifungal agents. frontiersin.org
The table below summarizes the minimum inhibitory concentrations (MIC) of some fluorinated phenol derivatives against yeast.
| Compound | Yeast Strain | MIC (µg/mL) |
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1) | Candida albicans | 128 |
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1) | Candida tropicalis | 128 |
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1) | Candida krusei | 256 |
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2) | Candida albicans | >512 |
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2) | Candida tropicalis | >512 |
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2) | Candida krusei | >512 |
| Fluconazole | Candida albicans | 128 |
| Fluconazole | Candida tropicalis | 128 |
| Fluconazole | Candida krusei | 256 |
Data sourced from a study on fluorinated Schiff bases. frontiersin.org
Furthermore, some synthesized fluorinated phthalides, which combine fluorophenyl and hydroxyphenyl moieties, have exhibited antibacterial and antifungal activity against human pathogenic bacteria and fungi. tandfonline.com
Antibacterial Activity Against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli)
The antibacterial efficacy of biphenyl (B1667301) derivatives is often enhanced by the presence and position of hydroxyl and electron-withdrawing groups, such as fluorine. nih.govnih.gov Studies on various substituted biphenyls have demonstrated activity against both Gram-positive and Gram-negative bacteria.
One study on the synthesis and evaluation of biphenyl and dibenzofuran (B1670420) derivatives identified several compounds with potent antibacterial activities against antibiotic-resistant pathogens. nih.gov For instance, certain trifluoromethyl and fluoro-substituted biphenyl triols exhibited significant inhibitory effects. nih.govnih.gov Specifically, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), and 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol displayed inhibitory activity comparable to ciprofloxacin (B1669076) against carbapenem-resistant Acinetobacter baumannii. nih.govnih.gov
While these findings are for structurally related compounds, they suggest that a difluorophenyl phenol scaffold could possess antibacterial properties. The specific activity of 3-(2,5-Difluorophenyl)phenol against pathogens like Staphylococcus aureus and Escherichia coli would require direct experimental evaluation.
Table 1: In Vitro Antibacterial Activity of Selected Fluorinated Biphenyl Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus | 3.13 | nih.govnih.gov |
Mechanisms of Microbial Growth Inhibition (e.g., Disruption of Cellular Processes)
The mechanisms through which phenolic compounds exert their antibacterial effects are multifaceted. Generally, they involve the disruption of crucial cellular processes. Phenols can partition into the bacterial cell membrane, altering its fluidity and permeability, which leads to the leakage of intracellular components and ultimately cell death. They are also known to interfere with cellular energy metabolism and inhibit the synthesis of nucleic acids and proteins.
For fluorinated phenols specifically, the high electronegativity of the fluorine atom can enhance their interaction with microbial enzymes and membranes. While the precise mechanism for this compound is not documented, it is plausible that it shares these general mechanisms of action with other phenolic compounds.
Sensitization of Multi-Drug Resistant Strains
A significant area of research in antibacterial drug development is the potential for new compounds to overcome existing resistance mechanisms or to re-sensitize resistant bacteria to established antibiotics. Natural phenolic compounds have been shown to exhibit potent antimicrobial activity against various clinically relevant pathogens, including multi-drug resistant strains. researchgate.net
The study on biphenyl and dibenzofuran derivatives demonstrated that compounds like 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol are effective against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. nih.gov This suggests that fluorinated biphenyl structures have the potential to combat antibiotic-resistant bacteria. nih.govnih.gov The ability of this compound or its derivatives to sensitize multi-drug resistant strains would be a valuable area for future investigation.
Anticancer and Chemotherapeutic Potentials
The anticancer properties of fluorinated compounds are a subject of intense research. The introduction of fluorine can enhance a molecule's metabolic stability and its ability to interact with biological targets, potentially leading to more potent and selective anticancer agents. nih.govacs.org
Cytotoxicity Against Various Human Tumor Cell Lines
Research has demonstrated the cytotoxic effects of fluorinated compounds across a range of human cancer cell lines. For example, a study on fluorinated tetrahydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinolin chalcones found that certain derivatives exhibited potent cytotoxic activity against human breast cancer (MCF7), lung cancer (A549), colon cancer (HCT116), and prostate cancer (PC3) cell lines. researchgate.net
In the context of gene-directed enzyme prodrug therapy (GDEPT), a study of prodrugs that release 3,5-difluoro-phenol and -aniline nitrogen mustards provided specific cytotoxicity data. While the phenol-based prodrugs were found to be largely inactive, the corresponding aniline-based prodrugs showed significant cytotoxicity in CPG2-expressing tumor cells. acs.org The data for one of the aniline (B41778) prodrugs, {3,5-Difluoro-4-[bis(2-chloroethyl)amino]-phenyl}carbamoyl-l-glutamic acid, is presented below.
Table 2: Cytotoxicity of a Difluoro-Aniline Mustard Prodrug in GDEPT
| Cell Line | IC₅₀ (µM) in β-Gal-expressing cells | IC₅₀ (µM) in CPG2-expressing cells | Cytotoxicity Differential | Reference |
|---|
This highlights the potent cell-killing ability of the released difluorinated cytotoxic agent in the targeted cancer cells.
Induction of Apoptosis and Cell Cycle Modulation
A common mechanism by which anticancer compounds exert their effects is through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. Fluorinated compounds have been shown to trigger these pathways. For instance, fluorinated flavan-3-ol (B1228485) derivatives were found to induce autophagic cell death by causing mitochondrial dysfunction. mdpi.com Other studies on phenolic diterpenes have demonstrated the induction of apoptosis and G2/M cell cycle arrest in neuroblastoma cells. iiarjournals.org
Research on fluorinated chalcones has also shown that these compounds can induce apoptosis in human breast cancer cells (MCF7) and arrest the cell cycle in the G0/G1 phase. researchgate.net It is plausible that this compound or its derivatives could similarly influence these cellular processes to achieve an anticancer effect.
Gene-Directed Enzyme Prodrug Therapy Applications
Gene-directed enzyme prodrug therapy (GDEPT) is a targeted cancer therapy strategy. nih.govscivisionpub.com It involves delivering a gene encoding a non-human enzyme to tumor cells. A non-toxic prodrug is then administered, which is selectively converted into a potent cytotoxic drug by the enzyme expressed only in the cancer cells. aacrjournals.org
Modulation of DNA Synthesis and Chromatin Remodeling Complexes (e.g., Bromodomain Inhibition)
Research into the direct effects of this compound on DNA synthesis and chromatin remodeling is not extensively documented in publicly available literature. However, the broader class of compounds containing fluorinated phenyl rings and moieties that can interact with epigenetic targets has been a subject of investigation. Chromatin remodeling complexes, which regulate gene expression by altering chromatin structure, are crucial in cellular processes, and their dysregulation is implicated in diseases like cancer. nih.gov
Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones, playing a key role in chromatin remodeling and transcription. acs.org Small molecule inhibitors targeting bromodomains, particularly those of the Bromodomain and Extra-Terminal (BET) family, have emerged as promising therapeutic agents. nih.gov For instance, derivatives of diphenyl compounds have been explored as bromodomain inhibitors. Studies on PFI-3, a small molecule inhibitor of the bromodomain of the BRG1 subunit of the SWI/SNF chromatin remodeling complex, have led to the development of new diphenyl analogs. researchgate.netnih.gov Some of these analogs, including di-phenyl urea compounds, have demonstrated enhanced bromodomain inhibition and have been shown to sensitize glioblastoma cells to chemotherapy. researchgate.netmdpi.com While not directly involving this compound, this research highlights the potential for fluorinated diphenyl structures to interact with key components of the chromatin remodeling machinery.
The SWI/SNF complex itself is a critical regulator of gene expression, and its subunits are frequent targets of mutation in various cancers. nih.gov The ability of small molecules to modulate the activity of such complexes underscores the importance of further investigation into compounds like this compound and its derivatives in this area.
Anti-inflammatory Response Pathways and Mechanisms
For example, a study on 4-(3,5-Difluorophenyl)-2-fluorophenol suggests it may exert anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. Similarly, other phenolic compounds have been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells. nih.gov The inhibition of pro-inflammatory cytokines such as IL-1b and IL-6 is another mechanism by which phenolic compounds can exert their anti-inflammatory effects. nih.gov
The general anti-inflammatory potential of phenolic compounds is linked to their ability to scavenge free radicals and reduce oxidative stress, which is often a trigger for inflammatory responses. nih.govuobaghdad.edu.iq
Neuroprotective and Neurodegenerative Disease Research Applications
The potential for phenolic compounds to cross the blood-brain barrier and exert neuroprotective effects has made them a subject of interest in neurodegenerative disease research. nih.govmdpi.com Oxidative stress is a key factor in the pathology of neurodegenerative diseases, and the antioxidant properties of phenols may help mitigate this damage. researchgate.net
While direct research on this compound in neuroprotection is lacking, studies on other phenolic compounds have shown promising results. For instance, certain phenolic compounds isolated from Hovenia dulcis have demonstrated neuroprotective activity against glutamate-induced neurotoxicity in mouse hippocampal cells. researchgate.net Some derivatives of 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone have also shown neuroprotective properties, suggesting potential applications in neurodegenerative diseases. The ability of various (poly)phenol and methylxanthine metabolites to cross the blood-brain barrier further supports the plausibility of their direct effects on brain tissue. nih.gov
Antioxidant Properties and Oxidative Stress Mitigation
Phenolic compounds are well-known for their antioxidant activity, which is primarily due to their ability to scavenge free radicals and chelate metal ions. uobaghdad.edu.iqmdpi.com The presence of a hydroxyl group on the aromatic ring is crucial for this activity. Sterically hindered phenols, for example, are a class of antioxidants that have shown activity against diseases associated with oxidative stress. mdpi.com
The antioxidant potential of this compound has not been specifically detailed in available research. However, studies on related compounds provide a basis for potential activity. For instance, the evaluation of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol (B90309) moieties has demonstrated significant free-radical scavenging ability. mdpi.com The antioxidant activity of such compounds is often assessed using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.com
The introduction of fluorine atoms can influence the electronic properties of the molecule, which may in turn affect its antioxidant capacity. acs.org Further research is needed to determine the specific antioxidant profile of this compound.
Molecular Docking Studies for Target Identification and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a valuable tool in drug discovery for identifying potential biological targets and estimating the binding affinity of a ligand to a protein.
While specific molecular docking studies for this compound are not widely published, the methodology is frequently applied to similar compounds to understand their mechanism of action. For example, docking studies on phenolic compounds with enzymes like phospholipase A2, a key enzyme in the inflammatory process, have helped to elucidate their anti-inflammatory activity. ufms.br These studies analyze the interactions between the ligand and the amino acid residues in the active site of the protein, identifying key hydrogen bonds and hydrophobic interactions that contribute to binding. researchgate.net The positioning of substituents, such as the difluorophenyl group, can significantly influence these interactions. smolecule.com
Molecular docking can also be used to predict the binding sites of a ligand on a protein and its likely mode of action. For instance, in a study of a 3-chloro-5-(2,5-difluorophenyl)phenol (B3046649) derivative, molecular docking was used to investigate its interaction with target proteins. smolecule.com By docking the ligand into the active site of a protein, researchers can generate a model of the ligand-protein complex. This model can then be used to predict how the ligand might inhibit the protein's function and to guide the design of more potent and selective inhibitors.
Bioisosteric Modifications and Their Impact on Pharmacological Profiles
A comprehensive review of publicly available scientific literature and research databases reveals a notable absence of specific studies on the bioisosteric modifications of this compound and the corresponding impact on its pharmacological profiles. While the principles of bioisosterism are a cornerstone of modern medicinal chemistry for lead optimization, dedicated research on the application of this strategy to the this compound scaffold has not been reported.
Bioisosterism involves the substitution of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of enhancing potency, selectivity, or pharmacokinetic parameters. For a molecule like this compound, potential bioisosteric modifications could theoretically be explored at several positions:
Phenolic Hydroxyl Group: This group is a key hydrogen bond donor and acceptor and is crucial for the molecule's interactions with biological targets. Potential bioisosteres for the hydroxyl group could include moieties such as -NH2, -SH, -CH2OH, or various acidic heterocycles like tetrazole or hydroxamic acid. The choice of isostere would be guided by the desired change in acidity, hydrogen bonding capacity, and metabolic stability.
Difluorophenyl Ring: The fluorine atoms on this ring significantly influence the electronic properties and lipophilicity of the compound. Bioisosteric replacement of one or both fluorine atoms with other halogens (e.g., chlorine) or small electron-withdrawing groups (e.g., cyano, trifluoromethyl) could modulate the compound's activity. Furthermore, the entire phenyl ring itself could be replaced with other aromatic or heteroaromatic systems to explore different binding interactions.
The impact of such modifications on the pharmacological profile would be highly dependent on the specific biological target and the nature of the interaction. For instance, a modification that enhances hydrogen bonding might improve affinity for a receptor where this interaction is critical, while a change that increases lipophilicity could improve membrane permeability.
Despite the theoretical possibilities, the absence of empirical data from published research prevents a detailed discussion of the pharmacological outcomes of bioisosteric modifications of this compound. Structure-activity relationship (SAR) studies, which are essential for understanding the effects of such changes, are not available for this specific compound and its close analogs.
Therefore, while the framework for designing and evaluating bioisosteric modifications of this compound exists within the established principles of medicinal chemistry, the actual execution and reporting of such studies have not been documented in the scientific literature.
Data Table of Bioisosteric Modifications
Due to the lack of available research data, a data table detailing the bioisosteric modifications of this compound and their impact on pharmacological profiles cannot be generated.
Toxicological Profiles and Environmental Fate of Fluorinated Phenolic Compounds
Mechanisms of Cellular and Systemic Toxicity
The toxicity of phenolic compounds is multifaceted, often stemming from their physicochemical properties such as hydrophobicity and electronic characteristics. jst.go.jp For substituted phenols, these attributes are critical in defining their interactions with molecular targets within an organism. jst.go.jp Quantitative structure-activity relationship (QSAR) studies frequently demonstrate that hydrophobicity, represented by the partition coefficient (log P), and the electronic effects of substituents are dominant parameters in determining toxicological outcomes. jst.go.jprotman-baycrest.on.caresearchgate.net
A primary mechanism of toxicity for many phenolic compounds is the uncoupling of oxidative phosphorylation in mitochondria. researchgate.net Uncouplers are molecules that disrupt the coupling between the electron transport chain and ATP synthesis. wikipedia.org They function by transporting protons across the inner mitochondrial membrane, dissipating the essential proton gradient that drives ATP synthase. wikipedia.orgnih.govresearchgate.net This leads to a state where the cell consumes oxygen at an accelerated rate but fails to produce adequate amounts of ATP. wikipedia.orgnih.gov
Substituted phenols, particularly those bearing electron-withdrawing groups, are well-characterized uncouplers. jst.go.jp The molecular structure required for this activity typically includes a lipophilic moiety to interact with the mitochondrial membrane and a weakly acidic group capable of proton transport. nih.gov Given the presence of a phenolic hydroxyl group and electron-withdrawing fluorine atoms, 3-(2,5-Difluorophenyl)phenol is expected to exhibit uncoupling activity, a common trait for this chemical class.
Table 1: Characteristics of Classical Uncouplers of Oxidative Phosphorylation
| Property | Description | Reference |
| Proton Transport | Capable of transporting protons across the inner mitochondrial membrane, independent of ATP synthase. | wikipedia.orgresearchgate.net |
| Respiratory Control | Leads to the release of respiratory control, causing an increase in oxygen consumption. | wikipedia.org |
| ATP Synthesis | Dissociates the reactions of ATP synthesis from the electron transport chain, reducing ATP production. | wikipedia.org |
| Membrane Gradient | Eliminates protonic gradients generated across the mitochondrial membrane. | wikipedia.org |
| Physicochemical Profile | Typically lipophilic weak acids. | nih.gov |
Phenolic compounds can modulate oxidative stress within cells. mdpi.com While some phenols act as antioxidants by scavenging free radicals, they can also become pro-oxidant, leading to the generation of reactive oxygen species (ROS). mdpi.comlibretexts.org ROS, which include superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, are highly reactive molecules that can inflict damage on critical cellular macromolecules. nih.govnih.gov
The biotransformation of phenolic compounds can lead to the formation of chemically reactive, electrophilic metabolites. nih.govresearchgate.net A common bioactivation pathway for phenols involves oxidation to form catechol or hydroquinone (B1673460) intermediates, which can be further oxidized to highly reactive quinones or quinone-methides. nih.gov
These electrophilic species can covalently bind to cellular nucleophiles, such as the amino acids in proteins or the nitrogenous bases in DNA. nih.govresearchgate.net The formation of DNA adducts can lead to mutations and initiate carcinogenesis, while covalent binding to proteins can impair or inhibit enzyme function. nih.govresearchgate.net This mechanism-based inactivation can occur when a reactive metabolite binds to the very enzyme that produced it, leading to irreversible inhibition. nih.gov This formation of reactive metabolites is a significant contributor to the toxicity associated with certain xenobiotics. researchgate.net
Biotransformation Pathways and Metabolite Identification
The metabolism of xenobiotics like this compound typically proceeds through two phases. Phase I involves oxidation, reduction, or hydrolysis, often catalyzed by cytochrome P450 enzymes. Phase II consists of conjugation reactions that increase water solubility to facilitate excretion. researchgate.netnih.gov
For phenolic compounds, the primary Phase II metabolic pathways are glucuronidation and sulfonation. nih.govnih.gov These reactions involve the conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate (B86663), respectively. nih.govwashington.edu
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process transfers a glucuronic acid moiety to the phenol (B47542), forming a glucuronide conjugate. washington.edu Numerous UGT isoforms exist, with varying substrate specificities. washington.edu
Sulfonation: Mediated by sulfotransferases (SULTs), this pathway adds a sulfonate group. nih.gov Like UGTs, SULTs exist as multiple isoforms, and competition between sulfonation and glucuronidation is common for phenolic substrates. nih.govwashington.edu
These conjugation reactions are generally considered detoxification mechanisms. nih.gov However, in some instances, the resulting sulfate or glucuronide conjugates can be chemically reactive, representing a pathway for bioactivation. nih.govresearchgate.net The phenolic structure of this compound makes it a probable substrate for both UGT and SULT enzymes.
Phase I metabolism of aromatic compounds is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com These heme-containing monooxygenases catalyze a variety of oxidative reactions, including the hydroxylation of aromatic rings. mdpi.commdpi.com
For this compound, CYP-mediated oxidation would likely occur on the unsubstituted phenolic ring, as the carbon-fluorine bond is highly stable and resistant to metabolic cleavage. tandfonline.comacs.org Hydroxylation of the phenolic ring could produce catechol- or hydroquinone-type metabolites. As previously mentioned, these metabolites can be precursors to reactive quinone species. nih.gov Different CYP isozymes (e.g., CYP1A2, CYP2A6, CYP2E1, CYP3A4) exhibit varying specificities for phenolic substrates, and the precise enzymes involved in the metabolism of a given compound must be determined experimentally. nih.gov
Table 2: Summary of Potential Biotransformation Pathways for this compound
| Metabolic Phase | Enzyme Family | Reaction Type | Potential Outcome | Reference |
| Phase I | Cytochrome P450 (CYP) | Aromatic Hydroxylation | Formation of hydroxylated metabolites (e.g., catechols). | nih.govmdpi.com |
| Phase II | UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Formation of a water-soluble glucuronide conjugate for excretion. | nih.govwashington.edu |
| Phase II | Sulfotransferases (SULTs) | Sulfonation | Formation of a water-soluble sulfate conjugate for excretion. | nih.govnih.gov |
Environmental Persistence and Degradation Studies
Environmental Fate in Aqueous and Soil Systems
No data are currently available in scientific literature regarding the persistence, mobility, or degradation of this compound in water, sediment, or soil environments.
Biodegradation and Abiotic Degradation Pathways
There are no published studies that identify the microorganisms capable of degrading this compound or the specific enzymatic pathways involved. Similarly, information on its abiotic degradation processes, such as hydrolysis or photolysis, is not available.
Applications in Advanced Chemical Synthesis and Functional Materials Design
Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules
The utility of 3-(2,5-Difluorophenyl)phenol as a synthetic intermediate stems from the reactivity of its hydroxyl group and the specific substitution pattern of its fluorinated ring. Fluorinated aromatic compounds are recognized as valuable building blocks in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of the hydroxyl group on one ring and the two electron-withdrawing fluorine atoms on the other imparts a unique chemical reactivity to the molecule, making it a versatile scaffold for constructing more elaborate structures. ontosight.ai
Research into analogous compounds demonstrates the power of this molecular design. For instance, chalcones, which are precursors to flavonoids and isoflavonoids, have been synthesized using difluorophenyl moieties. In one study, 1-(2,5-difluorophenyl)-3-(dimethoxyphenyl)-2-propen-1-ones were synthesized via Claisen-Schmidt condensation, showcasing the use of a difluorinated phenyl ring as a key component in building bioactive scaffolds. researchgate.net These chalcone (B49325) derivatives exhibited significant cytotoxic activities, highlighting how the fluorinated phenyl group contributes to the biological properties of the final complex molecule. researchgate.net The principles derived from these syntheses underscore the potential of this compound as a starting material for creating novel, complex molecules with tailored functions. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity, key considerations in drug design.
Rational Design of Functional Materials
The concept of rational design involves the deliberate construction of molecules to achieve specific properties in a final material. This compound is a prime candidate for this approach, where its structural features can be leveraged to create advanced functional materials, such as specialized polymers and components for organic electronics.
The incorporation of fluorinated monomers into polymer backbones is a well-established strategy for enhancing material properties. Introducing fluorinated phenols, such as this compound, into polymer matrices can significantly improve thermal stability, chemical resistance, and surface properties like hydrophobicity. google.com
For example, studies on poly(arylene ether sulfone)s (PAESs), a class of high-performance amorphous polymers, have shown that the introduction of fluorine-containing groups can be used to tailor their chemical and physical characteristics. researchgate.net The inherent strength of the C-F bond and the low surface energy associated with fluorinated segments can lead to polymers with remarkable durability and altered surface characteristics. google.com In phenolic resins, another class of polymers, the inclusion of fluorine has been shown to improve both thermal and hydrophobic properties.
The potential effects of incorporating a monomer like this compound into a polymer matrix are summarized in the table below, based on established research findings for similar fluorinated compounds.
| Property | Expected Effect of Incorporating this compound | Rationale |
| Thermal Stability | Increased | The high bond energy of the C-F bond contributes to greater resistance to thermal degradation. google.com |
| Chemical Resistance | Enhanced | The electron-withdrawing nature and stability of the fluorinated ring can protect the polymer backbone from chemical attack. |
| Hydrophobicity | Increased | Fluorinated segments tend to migrate to the polymer surface, lowering surface energy and repelling water. google.commdpi.com |
| Dielectric Constant | Lowered | The low polarizability of the C-F bond can decrease the dielectric constant of the material, which is advantageous for electronics applications. researchgate.net |
| Solubility | Modified | The introduction of the biaryl structure and fluorine atoms can alter solubility in organic solvents, affecting processability. ontosight.ai |
The rational design process would involve copolymerizing this compound with other monomers to create polymers where these enhanced properties are systematically controlled by the concentration and distribution of the fluorinated units within the polymer chain.
In the field of organic electronics, there is a continuous search for materials that can efficiently transport charge carriers (electrons and holes). Organic Light-Emitting Diodes (OLEDs) rely on a balanced injection and transport of these charges to achieve high efficiency and brightness. Electron Transport Materials (ETMs) play a crucial role in this process by facilitating the movement of electrons from the cathode to the emissive layer where they recombine with holes to produce light. rsc.org
Fluorinated aromatic compounds, particularly those with a biaryl structure, are of significant interest for use as ETMs. ontosight.ai The introduction of electron-withdrawing fluorine atoms can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material. This adjustment can reduce the energy barrier for electron injection from the cathode, leading to improved device performance at lower operating voltages. researchgate.net
Computational and experimental studies have demonstrated that fluorination enhances the electron transport properties of organic molecules. A theoretical study on 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD), a common ETM, showed that adding fluorine atoms to the phenyl rings improved its electron affinity, a key parameter for efficient electron transport. researchgate.net Furthermore, fluorinated aromatic compounds like 4-(2,5-Difluorophenyl)-3-fluorophenol are considered strong candidates for research in optoelectronic devices due to their unique electronic properties. smolecule.com
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 3-(2,5-Difluorophenyl)phenol, and what safety considerations are critical during its preparation?
- Methodological Answer : Synthesis often involves difluoromethylation of phenol derivatives using reagents like sodium 2-chloro-2,2-difluoroacetate in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., cesium carbonate). Key safety steps include:
- Hazard analysis for reagents (e.g., gas evolution during reactions).
- Use of inert atmospheres and oil bubblers to manage volatile byproducts.
- Proper personal protective equipment (PPE), including gloves and eye protection, due to the toxicity of intermediates like 2-chloroacetates .
Q. How can researchers characterize the optical and electronic properties of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorption spectra in solvents like DMSO. The compound may exhibit π→π* transitions with peak absorption near 380 nm, similar to structurally related fluorinated aromatics. Use the Tauc model to calculate optical band gaps from absorption coefficients (α) and photon energy (hν). Direct/indirect band gaps can be derived from (αhν)^2 vs. hν or (αhν)^1/2 vs. hν plots .
- Diffuse Reflectance Spectroscopy (DRS) : Evaluate solid-state optical behavior, noting low absorption indices (<10^-4) indicative of minimal defects in crystalline forms .
Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass ~214.0464 for related metabolites) and fragmentation patterns .
- NMR Spectroscopy : Use -NMR to resolve fluorine substituents and -NMR to assign aromatic protons.
- HPLC with UV/RI Detection : Quantify purity (>98%) using reverse-phase columns and standardized eluents .
Advanced Research Questions
Q. How does this compound interact with biological targets such as TRK kinases, and what experimental models validate its inhibitory activity?
- Methodological Answer :
- Kinase Assays : Screen against recombinant TRK isoforms using ATP-competitive binding assays (e.g., fluorescence polarization).
- Cell-Based Studies : Test cytotoxicity in cancer lines (e.g., neuroblastoma) with IC measurements. Compare to derivatives like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine, which show TRK inhibition in patent data .
- Molecular Docking : Model interactions with TRK’s ATP-binding pocket using software like AutoDock, focusing on fluorine-phenyl stacking and hydrogen bonding .
Q. What strategies resolve contradictions in reported optical band gaps for fluorinated phenolic compounds?
- Methodological Answer :
- Sample Purity : Re-evaluate synthesis and purification steps (e.g., recrystallization in hexanes) to minimize defects affecting bandgap measurements .
- Experimental Reproducibility : Standardize DRS conditions (e.g., sample thickness, 0.5 mm) and validate Tauc model assumptions (direct vs. indirect transitions) .
- Comparative Studies : Benchmark against structurally analogous compounds (e.g., DPQ-Cl2) to contextualize discrepancies in Eg values .
Q. How can researchers assess the genotoxic potential of this compound in preclinical models?
- Methodological Answer :
- Ames Test : Use Salmonella strains (TA98, TA100) to detect frameshift/base-pair mutations.
- Comet Assay : Evaluate DNA damage in human cell lines (e.g., HepG2) exposed to sub-cytotoxic concentrations.
- In Vivo Models : Study zebrafish embryos for developmental toxicity and oxidative stress markers (e.g., ROS levels via DCFH-DA staining), referencing fluoroquinolone genotoxicity protocols .
Q. What derivatization approaches enhance the bioactivity or solubility of this compound?
- Methodological Answer :
- Pro-drug Synthesis : Introduce hydrolyzable groups (e.g., acetyl) at the phenolic -OH to improve membrane permeability.
- Heterocyclic Functionalization : Attach pyrazole or pyrimidine moieties via Suzuki coupling, as seen in TRK inhibitor patents .
- PEGylation : Conjugate polyethylene glycol (PEG) chains to enhance aqueous solubility for in vivo delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
